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Compound of Interest

Compound Name:
2-Bromo-4-methoxypyridin-3-

amine

Cat. No.: B034232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-
methoxypyridin-3-amine (CAS No: 109613-97-0). Due to the limited availability of publicly

accessible, comprehensive experimental spectra for this specific compound, this guide

combines available experimental mass spectrometry data with predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data derived from analogous compounds.

This document is intended to serve as a valuable resource for the characterization and quality

control of this important chemical intermediate.

Spectroscopic Data Summary
The following tables summarize the key spectral data for 2-Bromo-4-methoxypyridin-3-
amine.

Table 1: Mass Spectrometry (MS) Data
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Parameter Value

Ionization Mode Electrospray Ionization (ESI)

Mass Analyzed [M+H]⁺

Experimental m/z 203.09

Predicted m/z 202.98146

Molecular Formula C₆H₇BrN₂O

Molecular Weight 203.04 g/mol

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz,
CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 ~7.7 - 7.9 Doublet (d) ~5.5 - 6.0

H-5 ~6.3 - 6.5 Doublet (d) ~5.5 - 6.0

-NH₂ ~4.5 - 5.5 (broad) Singlet (s) N/A

-OCH₃ ~3.9 - 4.1 Singlet (s) N/A

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual

chemical shifts and coupling constants may vary.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100
MHz, CDCl₃)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-4 ~155 - 158

C-2 ~145 - 148

C-6 ~140 - 143

C-3 ~115 - 118

C-5 ~100 - 103

-OCH₃ ~55 - 58

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual

chemical shifts may vary.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibration Mode Intensity

3450 - 3300
N-H Stretch (asymmetric &

symmetric)
Medium

3000 - 2850
C-H Stretch (aromatic &

aliphatic)
Medium-Weak

1620 - 1580 N-H Bend (scissoring) Strong

1580 - 1450 C=C and C=N Stretch (ring) Strong

1250 - 1200 C-O Stretch (aryl ether) Strong

1100 - 1000 C-N Stretch Medium

~600 C-Br Stretch Medium-Weak

Note: Predictions are based on typical vibrational frequencies for the functional groups present

in the molecule.

Experimental Protocols
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The following are representative protocols for the acquisition of spectral data for a solid sample

such as 2-Bromo-4-methoxypyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials & Equipment:

2-Bromo-4-methoxypyridin-3-amine sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

400 MHz NMR Spectrometer

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it

in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of

approximately 16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1-2 seconds

are typical starting parameters.

¹³C NMR Acquisition:

Following ¹H NMR, switch the spectrometer to the ¹³C channel.
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Acquire a proton-decoupled ¹³C spectrum. A spectral width of around 220 ppm is generally

sufficient. A larger number of scans will be required compared to the ¹H spectrum to

achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the elemental

composition.

Materials & Equipment:

2-Bromo-4-methoxypyridin-3-amine sample

LC-MS grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

Autosampler vials

Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI)

source

Procedure:

Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount

(~1 mg) in 1 mL of the chosen solvent. Further dilute this stock solution to a final

concentration of approximately 1-10 µg/mL.

Infusion: The prepared solution can be directly infused into the ESI source via a syringe

pump for a continuous signal.

MS Acquisition:

Operate the mass spectrometer in positive ion mode to detect the protonated molecule

[M+H]⁺.
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Set the mass range to scan from m/z 50 to 500.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and

drying gas temperature) to maximize the signal intensity of the ion of interest.

Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the

protonated molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1

ratio) should be visible for all bromine-containing ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

2-Bromo-4-methoxypyridin-3-amine sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

Sample Preparation (KBr Pellet):

Thoroughly dry a small amount of KBr in an oven to remove any moisture.

In an agate mortar, grind a small amount of the sample (~1-2 mg) with approximately 100-

200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder.

Transfer the powder to a pellet press die and apply pressure to form a thin, transparent

pellet.

IR Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000 to 400 cm⁻¹.

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the

spectrum to identify the characteristic vibrations of the functional groups in the molecule.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

2-Bromo-4-methoxypyridin-3-amine.
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Click to download full resolution via product page

Caption: Workflow for the spectral characterization of 2-Bromo-4-methoxypyridin-3-amine.

To cite this document: BenchChem. [Spectral Data Analysis of 2-Bromo-4-methoxypyridin-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034232#2-bromo-4-methoxypyridin-3-amine-
spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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